2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a 1,4-benzodioxane ring, which is a type of heterocyclic compound . This compound is part of a class of molecules that have shown potential as antibacterial agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst .Chemical Reactions Analysis
While specific chemical reactions involving this exact compound are not detailed in the available sources, compounds with similar structures have been studied. For example, the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines has been achieved using a versatile catalyst system .Scientific Research Applications
Synthesis and Characterization
Research in the field of organic chemistry often involves the synthesis of novel compounds, including those with complex structures similar to the specified chemical. For example, the synthesis of new [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones demonstrates the interest in developing compounds with potential therapeutic applications, characterized by their analgesic and anti-inflammatory activities (Demchenko et al., 2015). These synthetic pathways often involve multi-step reactions, providing valuable insights into the structural requirements for biological activity.
Biological Activity and Pharmacological Potential
Compounds structurally related to the specified chemical have been studied for various biological activities. For instance, research into 1,4-benzodioxan-arylpiperazine derivatives as alpha(1)-adrenoceptor antagonists (Barbaro et al., 2002) explores their potential in treating conditions mediated by these receptors. The detailed investigation of receptor binding profiles and structure-activity relationships contributes to our understanding of how structural modifications affect biological activity and pharmacological action.
Metabolic Studies
The study of the metabolism and disposition of novel compounds is crucial for understanding their pharmacokinetics and potential therapeutic uses. For instance, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans (Renzulli et al., 2011) provide valuable information on its elimination pathways and metabolite profiles, essential for drug development processes.
Future Directions
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c29-24-11-10-20(19-6-2-1-3-7-19)26-28(24)16-18-12-14-27(15-13-18)25(30)23-17-31-21-8-4-5-9-22(21)32-23/h1-11,18,23H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWKCXZRMKGIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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